2-Fluoro-5-phenylbenzoic acid

Descripción general

Descripción

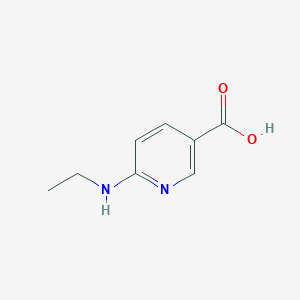

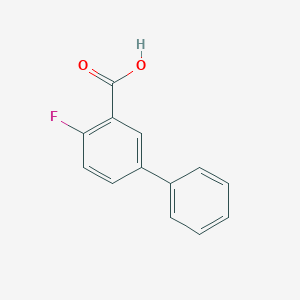

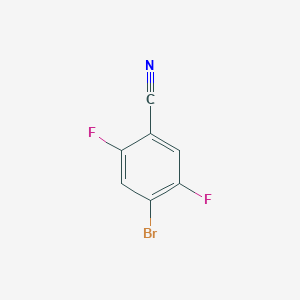

2-Fluoro-5-phenylbenzoic acid is a chemical compound with the molecular formula C13H9FO2 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .

Synthesis Analysis

The synthesis of 2-Fluoro-5-phenylbenzoic acid can be achieved from 5-Bromo-2-fluorobenzoic acid and Phenylboronic acid . There are multiple synthetic routes available for its production .Molecular Structure Analysis

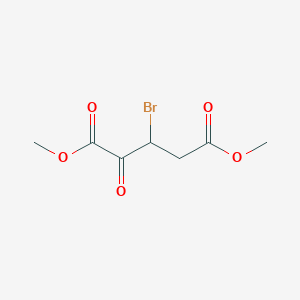

The molecular structure of 2-Fluoro-5-phenylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a fluorine atom . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-5-phenylbenzoic acid are not mentioned in the search results, carboxylic acids, in general, are known to undergo a variety of reactions. These include reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions .Physical And Chemical Properties Analysis

2-Fluoro-5-phenylbenzoic acid has a molecular weight of 216.21 . Its physical and chemical properties, such as melting point, boiling point, and density, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

-

2′-Fluoro Modified Nucleic Acids

- Field : Biochemistry

- Application : 2′-Fluoro modified nucleic acids are used in the polymerase-directed synthesis of DNA, providing an avenue to the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .

- Method : The polymerase-directed synthesis of 2′-fluoro modified DNA is performed using commercially available 2′-fluoronucleoside triphosphates. Four thermostable DNA polymerases were found to be able to incorporate 2′-fluoronucleotides with reasonable efficiency .

- Results : MALDI analysis of enzymatically produced 2′-fluoro modified DNA showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .

-

2-Fluoro-5-nitrobenzoic Acid

- Field : Organic Chemistry

- Application : 2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz [b,f]oxazepin-11 (10H)-ones, via the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

- Method : The synthesis involves the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

- Results : The result of this reaction is the formation of dibenz [b,f]oxazepin-11 (10H)-ones .

-

Phenylboronic-acid-based Functional Chemical Materials

- Field : Biochemistry

- Application : Phenylboronic acid (PBA), as a small molecular ligand, has the characteristics of low cytotoxicity and easy modification. PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Method : Targeted ligands such as antibodies, peptides, and small molecules have been combined with functional materials to enhance cellular uptake and are used for active targeting of cancer cells and tumors .

- Results : For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .

-

2-Fluoro-5-Formylbenzoic Acid

- Field : Organic Chemistry

- Application : 2-Fluoro-5-formylbenzoic acid has various applications in the pharmaceutical and chemical industries. It is used as a precursor in the synthesis of various pharmaceuticals, including antihistamines, antidepressants, and antimicrobial agents .

- Method : The synthesis of 2-Fluoro-5-formylbenzoic acid involves a multistep reaction. One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide .

- Results : This compound is used in the synthesis of Ebastine, a non-sedating antihistamine used in the treatment of allergic rhinitis and chronic urticaria. It is also used in the synthesis of Fluoxetine, an antidepressant used in the treatment of depression, anxiety, and obsessive-compulsive disorder .

-

Phenylboronic-acid-based Functional Chemical Materials

- Field : Biochemistry

- Application : Phenylboronic acid (PBA), as a small molecular ligand, has the characteristics of low cytotoxicity and easy modification. PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Method : Targeted ligands such as antibodies, peptides, and small molecules have been combined with functional materials to enhance cellular uptake and are used for active targeting of cancer cells and tumors .

- Results : For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .

-

2-Fluoro-5-Formylbenzoic Acid

- Field : Organic Chemistry

- Application : 2-Fluoro-5-formylbenzoic acid has various applications in the pharmaceutical and chemical industries. It is used as a precursor in the synthesis of various pharmaceuticals, including antihistamines, antidepressants, and antimicrobial agents .

- Method : The synthesis of 2-Fluoro-5-formylbenzoic acid involves a multistep reaction. One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide .

- Results : This compound is used in the synthesis of Ebastine, a non-sedating antihistamine used in the treatment of allergic rhinitis and chronic urticaria. It is also used in the synthesis of Fluoxetine, an antidepressant used in the treatment of depression, anxiety, and obsessive-compulsive disorder .

Safety And Hazards

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives, including potentially 2-Fluoro-5-phenylbenzoic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future may see further advances in this area, potentially opening up new applications for 2-Fluoro-5-phenylbenzoic acid .

Propiedades

IUPAC Name |

2-fluoro-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDZTEBMHMCYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471734 | |

| Record name | 2-fluoro-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-phenylbenzoic acid | |

CAS RN |

146328-84-9 | |

| Record name | 2-fluoro-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)](/img/structure/B180681.png)